molecular formula C16H16O4 B1670263 Deoxyshikonin CAS No. 43043-74-9

Deoxyshikonin

Cat. No.: B1670263
CAS No.: 43043-74-9
M. Wt: 272.29 g/mol
InChI Key: VOMDIEGPEURZJO-UHFFFAOYSA-N
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Description

Deoxyshikonin is a naturally occurring naphthoquinone compound found in the roots of certain plants, particularly those in the Boraginaceae family. It is a derivative of shikonin and is known for its vibrant red color. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Deoxyshikonin has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor for synthesizing other naphthoquinone derivatives. Its unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies.

    Biology: In biological research, this compound is used to study plant secondary metabolism and the biosynthesis of naphthoquinones.

    Medicine: this compound has shown promising therapeutic potential in various medical applications. It exhibits anti-inflammatory, antibacterial, antifungal, and anticancer activities. .

    Industry: In the industrial sector, this compound is used as a natural dye and pigment due to its vibrant red color.

Mechanism of Action

Target of Action

Deoxyshikonin, a natural naphthoquinone compound, is known to target various cellular components. It has been found to interact with VEGF-C and VEGF-A mRNA in HMVEC-dLy cells, promoting the interaction between HIF-1α and HIF-1β subunits and binding with HIF-specific DNA sequences . It also exhibits inhibitory effects on cytochrome P450 (CYP) .

Mode of Action

This compound’s mode of action is governed by its interaction with its targets. It increases the expression of VEGF-C and VEGF-A mRNA in HMVEC-dLy cells, promoting the interaction of HIF-1α and HIF-1β subunits and their binding with HIF-specific DNA sequences . This interaction plays a crucial role in the regulation of various cellular processes, including cell survival, proliferation, and angiogenesis. Furthermore, this compound inhibits colorectal cancer (CRC) through the PI3K/Akt/mTOR pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce apoptosis in osteosarcoma U2OS and HOS cells through the p38 pathway . Additionally, it has been reported to trigger the caspase cascade in HOS cells . This compound also influences the synthesis of shikonin and alkannin through the action of this compound hydroxylases (DSHs) .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using LC–ESI–MS–MS for quantitative analysis in rat plasma . The method has proven to be robust, precise, and reproducible, and can be applied to unique pharmacokinetics studies . .

Result of Action

This compound exhibits various molecular and cellular effects. It has been found to decrease cell viability, induce cell apoptosis, and arrest cells in the sub-G1 phase in U2OS and HOS cells . It also increases the expression of cleaved caspase 3, suggesting that this compound triggers the caspase cascade in HOS cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, stress-induced intensification of this compound production has been observed in Rindera graeca hairy root cultures with ester-based scaffolds . This suggests that the production and action of this compound can be modulated by environmental stress factors, potentially influencing its efficacy and stability .

Safety and Hazards

Deoxyshikonin is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection should be taken .

Future Directions

Recent studies have shown that Deoxyshikonin has a proangiogenesis effect and antitumor activity . It has been found to halt cell cycle progression and elicit cell apoptosis in tongue cancer cell lines, reshaping a p38-dependent profile of apoptotic proteome . This suggests potential therapeutic implications for this compound in the management of oral squamous cell carcinoma (OSCC) .

Biochemical Analysis

Biochemical Properties

Deoxyshikonin interacts with various enzymes and proteins. It has been found to inhibit cytochrome P450 (CYP) enzymes, including CYP1A2, 2B1/6, 2C9/11, 2D1/6, 2E1, and 3A2/4 in human and rat liver microsomes . This interaction can potentially lead to drug-drug interactions and toxicity .

Cellular Effects

This compound has significant effects on various types of cells. It has been shown to inhibit cell viability and induce apoptosis in osteosarcoma U2OS and HOS cells . It also reduces glucose consumption, lactate production, and pyruvate kinase M2 (PKM2) expression in acute myeloid leukemia (AML) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inactivate the protein kinase B (Akt)/mammalian target of the rapamycin (mTOR) pathway, which reverses the effects of this compound on viability, apoptosis, and glycolysis in AML cells . In tongue cancer cell lines, this compound halted cell cycle progression and elicited cell apoptosis, reshaping a p38-dependent profile of apoptotic proteome .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to promote wound repair in streptozotocin (STZ)-induced diabetic mice . This suggests that this compound may have long-term effects on cellular function, particularly in the context of wound healing.

Dosage Effects in Animal Models

In animal models, this compound has shown anti-rotavirus activity and repressed rotavirus replication . The effects of this compound on wound repair were also observed in STZ-induced diabetic mice, with increased survival rate, body weight, and glutathione levels, and decreased diarrhea score and rotavirus antigen .

Metabolic Pathways

This compound is involved in the shikonin biosynthetic pathway, which involves two representative pathways, the phenylpropanoid and mevalonate pathways . Two intermediates, p-hydroxybenzoic acid and geranyl diphosphate, which are derived from the phenylpropanoid and mevalonate pathways, respectively, are coupled to yield geranylhydroquinone .

Transport and Distribution

This compound is produced in the roots of Echium plantagineum and is exuded in copious quantities by seedling root hairs . This suggests that this compound is transported and distributed within cells and tissues, potentially through transporters or binding proteins.

Subcellular Localization

This compound is localized in the outer layer of periderm cells in mature roots, resulting in red coloration . Periderm cells contain numerous small red vesicles for storage and intracellular transport of shikonins, followed by subsequent extracellular deposition . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyshikonin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the use of plant cell and tissue culture systems, where the compound is produced under controlled conditions. For instance, the use of Rindera graeca hairy root cultures immobilized on biodegradable ester-based scaffolds has been shown to enhance this compound production .

Industrial Production Methods: Industrial production of this compound often involves the cultivation of plant roots in bioreactors. The roots are subjected to stress-inducing conditions, such as the application of specific elicitors or precursors, to boost the yield of this compound. This method allows for the large-scale production of the compound while maintaining its bioactivity .

Chemical Reactions Analysis

Types of Reactions: Deoxyshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as acetylshikonin and dimethylacrylshikonin. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

Deoxyshikonin is structurally similar to other naphthoquinone compounds, such as shikonin, acetylshikonin, and dimethylacrylshikonin. it is unique in its specific biological activities and therapeutic potential. For example:

Properties

IUPAC Name

5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDIEGPEURZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195660
Record name Deoxyshikonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43043-74-9
Record name Deoxyshikonin
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Record name Deoxyshikonin
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Record name Deoxyshikonin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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